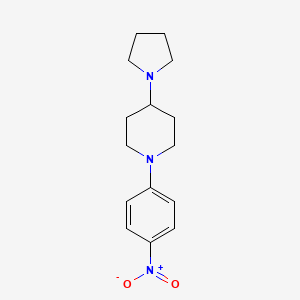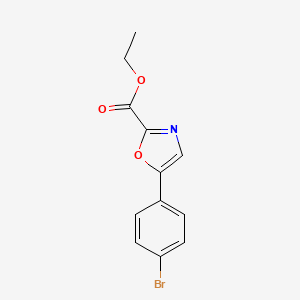
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 . It has a molecular weight of 296.12 . This compound is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction with hydrogen chloride and sodium hydroxide in ethanol and toluene . The mixture is maintained at reflux for a certain period, then cooled. Concentrated HCl is added and the mixture is maintained at reflux while water is removed. The resulting solution is then concentrated by vacuum distillation to a solid residue .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 296.12 .Scientific Research Applications
Synthesis and Modification
- Palladium-Catalyzed Reactions : Ethyl oxazole-4-carboxylate undergoes palladium-catalyzed alkenylation, benzylation, and alkylation with various halides, demonstrating its utility in organic synthesis (Verrier et al., 2009). This process highlights its flexibility in forming diverse chemical structures.
- Direct Arylation : The direct (hetero)arylation of ethyl oxazole-4-carboxylate provides an efficient route to (hetero)aryloxazoles. This method has been applied to synthesize natural products like balsoxin and texaline (Verrier et al., 2008).
Structural Studies and Modifications
- Crystal Structure Analysis : The crystal structure of related compounds like 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester has been investigated, providing insights into the molecular arrangement and potential reactivity of similar compounds (Wang & Dong, 2009).
- Synthesis of Functionalized 1,3-Oxazoline-2-thiones : The efficient synthesis of related ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates or ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates under solvent-free conditions demonstrates the potential for creating functionalized derivatives of ethyl oxazole-4-carboxylate for various applications (Yavari et al., 2008).
Chemical Space and Photophysical Properties
- Expanding Chemical Space : Research on sp3-enriched 4,5-disubstituted oxazoles, starting with ethyl oxazole-4-carboxylates, highlights the compound's role in creating novel building blocks for synthetic and medicinal chemistry (Slobodyanyuk et al., 2019).
- Photophysical Studies : Studies on the photophysical properties of similar compounds, like ethyl2-arylthiazole-5-carboxylates, reveal the importance of ethyl oxazole derivatives in understanding fluorescence and other photophysical behaviors (Amati et al., 2010).
Antimicrobial Activity
- Antimicrobial Studies : Some derivatives of ethyl oxazole compounds have been evaluated for their antimicrobial activities, demonstrating their potential in the development of new antibacterial agents (Başoğlu et al., 2013).
Enzymatic Catalysis and Ring Oxidation
- Cytosolic Aldehyde Oxidase Catalysis : The ring oxidation of various substituted oxazoles, similar to ethyl 5-(4-bromophenyl)oxazole-2-carboxylate, catalyzed by cytosolic aldehyde oxidase, reveals the compound's potential in enzymatic reactions and metabolic studies (Arora et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNSRIDLJIHTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
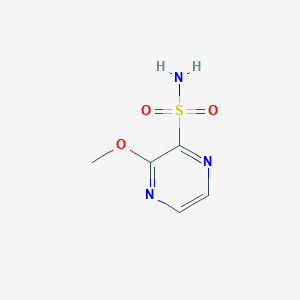
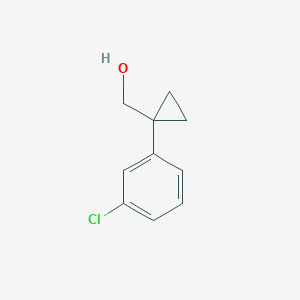
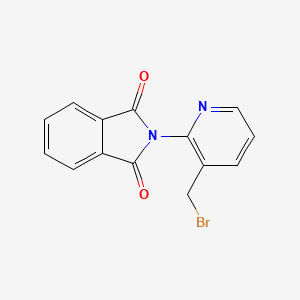

![4H,6H-Pyrazolo[1,5-c]thiazole-3-carboxylic acid, ethyl ester](/img/structure/B1646262.png)
![7-[3,5-Bis-O-[(-2,4-Dichlorophenyl)methyl]-2-C-methyl-b-D-ribofuranosyl]-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1646265.png)
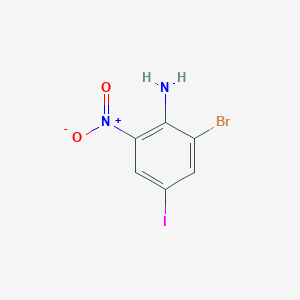
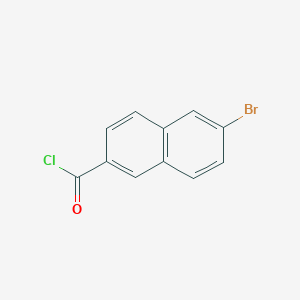
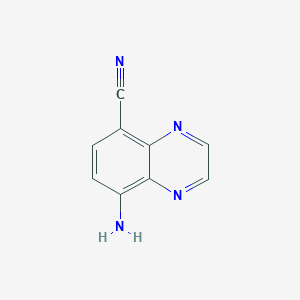


![Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate](/img/structure/B1646295.png)
